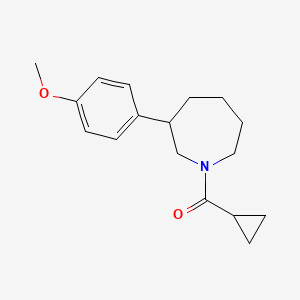
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone” is a complex organic compound. It contains a cyclopropyl group (a three-membered carbon ring), a 4-methoxyphenyl group (a phenyl ring with a methoxy group at the 4th position), and an azepan-1-yl group (a seven-membered nitrogen-containing ring). The methanone indicates a carbonyl group (C=O) is also present .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropyl group, the azepan ring, and the attachment of the 4-methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The cyclopropyl group and azepan ring would add significant three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The carbonyl group is typically quite reactive and could undergo various reactions such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, and reactivity .Aplicaciones Científicas De Investigación
Analysis and Identification in Unregulated Drugs
A study conducted in the Tokyo area identified new compounds in commercial products, including azepane isomers related to Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone, highlighting its relevance in forensic toxicology for the detection and analysis of unregulated drug components (Nakajima et al., 2012).
Synthesis of Cyclopentenone Derivatives
Research on the synthesis of trans-4,5-disubstituted cyclopentenone derivatives involved reactions that could be related to the structural manipulation of compounds similar to Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone, demonstrating its potential in organic synthesis and medicinal chemistry applications (Reddy et al., 2012).
Ring Opening of Activated Cyclopropanes
Studies have explored the ring opening of activated cyclopropanes under acidic and basic conditions, which could be relevant to understanding the reactivity and transformation of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone in various chemical environments (Lim et al., 2002).
Antitubercular Activities
A series of compounds, including those structurally related to Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone, have been synthesized and evaluated for their antitubercular activities. These compounds showed promising results against Mycobacterium tuberculosis, indicating the potential of Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone derivatives in tuberculosis treatment (Bisht et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
cyclopropyl-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-20-16-9-7-13(8-10-16)15-4-2-3-11-18(12-15)17(19)14-5-6-14/h7-10,14-15H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVRNYUDNSIPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-(4-methoxyphenyl)azepan-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

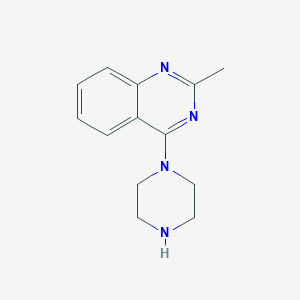

![N'-[(4-fluorophenyl)methyl]-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2775829.png)
![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2-phenyl-1,3-thiazole](/img/structure/B2775833.png)
![Tert-butyl 3-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidine-1-carboxylate](/img/structure/B2775834.png)
![3-Methyl-2-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2775836.png)
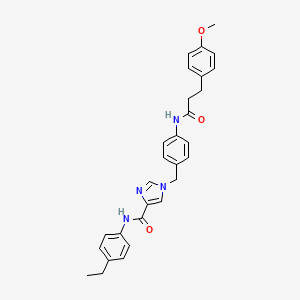
![2-[4-(1,3-dithian-2-yl)phenoxy]acetic Acid](/img/structure/B2775838.png)
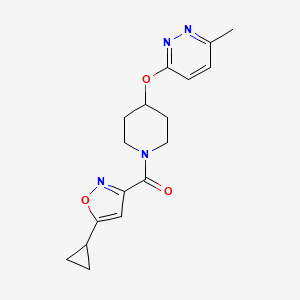
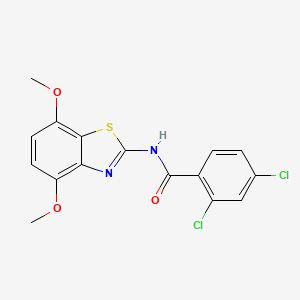
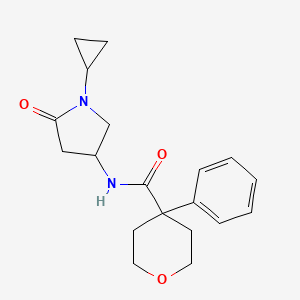

![3,5-Dichloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2775847.png)